molecular formula C19H21ClO3 B14549851 1,2-Naphthalenedione, 3-chloro-4-(1-oxononyl)- CAS No. 61983-03-7

1,2-Naphthalenedione, 3-chloro-4-(1-oxononyl)-

Cat. No.: B14549851
CAS No.: 61983-03-7
M. Wt: 332.8 g/mol
InChI Key: YMKIEOHJXOLDNX-UHFFFAOYSA-N
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Description

1,2-Naphthalenedione, 3-chloro-4-(1-oxononyl)- is a chemical compound that belongs to the class of naphthoquinones Naphthoquinones are known for their diverse biological activities and are widely used in various fields such as medicine, agriculture, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are usually carried out under controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes followed by purification steps such as recrystallization or chromatography to isolate the pure product. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

1,2-Naphthalenedione, 3-chloro-4-(1-oxononyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce naphthohydroquinone derivatives .

Scientific Research Applications

1,2-Naphthalenedione, 3-chloro-4-(1-oxononyl)- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in developing new therapeutic agents due to its biological activity.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1,2-Naphthalenedione, 3-chloro-4-(1-oxononyl)- involves its ability to undergo redox reactions, which can generate reactive oxygen species (ROS). These ROS can interact with various molecular targets, leading to oxidative stress and cellular damage. The compound’s biological activity is often attributed to its redox properties and its ability to modulate cellular pathways .

Comparison with Similar Compounds

Similar Compounds

    1,4-Naphthoquinone: Another naphthoquinone with similar redox properties but different substitution patterns.

    2-Chloro-1,4-naphthoquinone: Similar in structure but with different substitution positions.

    3-Chloro-4-hydroxy-1,2-naphthoquinone: Contains a hydroxyl group instead of an oxononyl group .

Uniqueness

1,2-Naphthalenedione, 3-chloro-4-(1-oxononyl)- is unique due to the presence of the long oxononyl chain, which can influence its solubility, reactivity, and biological activity. This structural feature distinguishes it from other naphthoquinones and contributes to its specific applications and properties .

Properties

CAS No.

61983-03-7

Molecular Formula

C19H21ClO3

Molecular Weight

332.8 g/mol

IUPAC Name

3-chloro-4-nonanoylnaphthalene-1,2-dione

InChI

InChI=1S/C19H21ClO3/c1-2-3-4-5-6-7-12-15(21)16-13-10-8-9-11-14(13)18(22)19(23)17(16)20/h8-11H,2-7,12H2,1H3

InChI Key

YMKIEOHJXOLDNX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(=O)C1=C(C(=O)C(=O)C2=CC=CC=C21)Cl

Origin of Product

United States

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